molecular formula C20H18ClN3O4S B15041240 (2E)-3-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B15041240
M. Wt: 431.9 g/mol
InChI Key: YPIXWDJCBYIKSX-LFYBBSHMSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the oxazole ring and the chlorophenyl group suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonamide group: This step often involves the reaction of an amine with a sulfonyl chloride.

    Coupling reactions: The final step might involve coupling the oxazole and sulfonamide intermediates with the chlorophenyl group under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:

    Use of catalysts: To enhance reaction rates.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.

    Purification techniques: Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions could modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Bases and acids: For facilitating substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as antimicrobial agents, enzyme inhibitors, or therapeutic agents for various diseases. The presence of the sulfonamide group is particularly significant due to its known biological activity.

Industry

Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, or as specialty chemicals in various applications.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for bacterial growth and replication. The oxazole ring might interact with specific proteins or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with known antimicrobial activity.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Oxazole derivatives: Compounds containing the oxazole ring, which are studied for various biological activities.

Uniqueness

The uniqueness of (2E)-3-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide lies in its combined structural features, which might confer specific biological activities not seen in simpler compounds. The presence of both the sulfonamide and oxazole groups suggests potential for diverse applications in medicinal chemistry.

Properties

Molecular Formula

C20H18ClN3O4S

Molecular Weight

431.9 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]prop-2-enamide

InChI

InChI=1S/C20H18ClN3O4S/c1-13-14(2)23-28-20(13)24-29(26,27)18-10-8-17(9-11-18)22-19(25)12-5-15-3-6-16(21)7-4-15/h3-12,24H,1-2H3,(H,22,25)/b12-5+

InChI Key

YPIXWDJCBYIKSX-LFYBBSHMSA-N

Isomeric SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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